molecular formula C19H18ClN3O3S2 B2553479 2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 922021-58-7

2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2553479
CAS No.: 922021-58-7
M. Wt: 435.94
InChI Key: CPPGMOLTMUZUER-UHFFFAOYSA-N
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Description

2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with various molecular targets:

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S2/c1-12-3-4-13(2)17(9-12)22-18(24)10-15-11-27-19(21-15)23-28(25,26)16-7-5-14(20)6-8-16/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPGMOLTMUZUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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